![molecular formula C19H27N3O3 B4284934 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)
8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as SPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SPD belongs to the class of spirocyclic compounds and has a unique molecular structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to increase the levels of serotonin in the brain, which may contribute to its therapeutic effects. Additionally, 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its high selectivity and potency. However, 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a relatively new compound, and its long-term effects and potential toxicity are not fully understood. Additionally, 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex molecule that may be challenging to synthesize and purify in large quantities.
Future Directions
There are several potential future directions for research on 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of novel 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane and its potential therapeutic applications in various fields of medicine. Finally, research on the long-term effects and potential toxicity of 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is needed to ensure its safety for human use.
Scientific Research Applications
8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, 8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have antitumor activity, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18(22-8-6-19(7-9-22)24-14-15-25-19)16-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-5H,6-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQVCBDXFXLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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